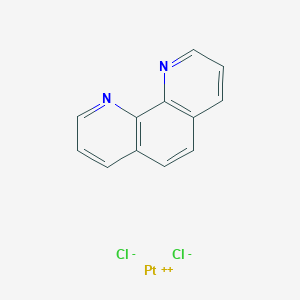

ジクロロ(1,10-フェナントロリン)白金(II)

概要

説明

Dichloro(1,10-phenanthroline)platinum(II) is a reactant for mixed-metal complexes . It has a molecular formula of C12H8Cl2N2Pt and a molecular weight of 446.19 .

Synthesis Analysis

This compound is used as a reactant for the synthesis of mixed-metal complexes incorporating platinum and lanthanide centers . It’s also used in the synthesis of platinum complexes containing a chelating di-fluoro-substituted thiourea ligand .Molecular Structure Analysis

The molecular structure of Dichloro(1,10-phenanthroline)platinum(II) is defined by a C12H8Cl2N2Pt donor set . The platinum atom is coordinated to two chlorine atoms and two nitrogen atoms from the 1,10-phenanthroline ligand .Chemical Reactions Analysis

Dichloro(1,10-phenanthroline)platinum(II) is involved in the formation of adducts between ternary Pt (III)-amino acid- aromatic diimine complexes and flavin mononucleotide . It also acts as a catalyst for the selective synthesis of monoorganotin trihalides .Physical and Chemical Properties Analysis

Dichloro(1,10-phenanthroline)platinum(II) has a molecular weight of 446.19 . It has a boiling point of 365.1ºC at 760mmHg . The exact mass is 444.97100 and the LogP value is 4.15950 .科学的研究の応用

有機合成における触媒

ジクロロ(1,10-フェナントロリン)白金(II): は、有機合成プロセスにおける触媒として機能します。その役割は、活性化エネルギーを低下させることで反応を促進し、より低い温度と圧力で複雑な有機化合物を合成することを可能にすることです。 この化合物は、特にモノ有機スズトリハロゲン化物の選択的合成に役立ちます 。これらのトリハロゲン化物は、PVC用安定剤の製造や、農業や生物殺虫剤に使用される有機スズ化合物の合成における中間体として重要です。

混合金属錯体の合成

研究者は、この白金化合物を用いて、白金とランタノイドの中心を組み込んだ混合金属錯体を合成しています 。これらの錯体は、特にユニークな磁気的および電気的特性を持つ新素材の開発における、材料科学で潜在的な用途があります。

フッ素化リガンドを持つ白金錯体の開発

この化合物は、キレートするジフルオロ置換チオ尿素リガンドを含む白金錯体の合成に使用されます 。これらのフッ素化リガンドは、抗がん剤や抗菌剤を含む医薬品化学における潜在的な用途のために、関心を集めています。

フラビンモノヌクレオチドとの付加体の形成

ジクロロ(1,10-フェナントロリン)白金(II): は、フラビンモノヌクレオチドとの付加体の形成に関与しています 。このプロセスは、そのような付加体が酵素の活性部位を模倣したり、生体系における電子移動プロセスの研究に使用されたりする、生体無機化学において重要です。

Safety and Hazards

将来の方向性

作用機序

Dichloro(1,10-phenanthroline)platinum(II)

, also known as [Pt(phen)Cl2], is a fascinating compound with a variety of applications in biochemical research . Here’s an overview of its mechanism of action:

Target of Action

The primary targets of Pt(phen)Cl2 are large biomolecules such as amino acids and DNA . The compound has a strong affinity for these targets, which makes it useful in various biochemical studies .

Mode of Action

Pt(phen)Cl2 interacts with its targets through a process known as coordination exchange reactions . In these reactions, Pt(phen)Cl2 forms complexes with its target molecules, leading to changes in their structure and function .

Biochemical Pathways

Its ability to form complexes with amino acids and dna suggests that it could influence a variety of cellular processes, including protein synthesis and dna replication .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pt(phen)Cl2 is currently limited. Its solubility in organic solvents like ethanol and dimethyl sulfoxide suggests that it could be readily absorbed and distributed within the body .

Result of Action

The formation of complexes between Pt(phen)Cl2 and its target molecules can lead to changes in their structure and function. This can have a variety of molecular and cellular effects, depending on the specific targets and the nature of the complexes formed .

Action Environment

The action, efficacy, and stability of Pt(phen)Cl2 can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the solvent used, and its stability can be influenced by storage conditions .

生化学分析

Biochemical Properties

Dichloro(1,10-phenanthroline)platinum(II) can interact with various biomolecules in biochemical reactions . It can undergo ligand exchange reactions in solution with other ligands or compounds, forming complexes between ligands . It has a strong affinity for amino acids, DNA, and other large biomolecules, making it widely used in biochemical research .

Cellular Effects

Given its strong affinity for biomolecules such as DNA , it may influence cell function by interacting with these molecules.

Molecular Mechanism

The molecular mechanism of Dichloro(1,10-phenanthroline)platinum(II) is complex and multifaceted. It is known to form adducts with ternary Pt(III)-amino acid- aromatic diimine complexes and flavin mononucleotide . These interactions could potentially influence enzyme activity, gene expression, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Given its strong affinity for amino acids and DNA , it may interact with enzymes and cofactors involved in these metabolic pathways.

Transport and Distribution

Given its solubility in organic solvents , it may be transported and distributed via these solvents.

Subcellular Localization

Given its strong affinity for DNA , it may localize to the nucleus where DNA is located.

特性

IUPAC Name |

dichloroplatinum;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONLGUDYJIAGQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18432-95-6 | |

| Record name | Dichloro(1,10-phenanthroline)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18432-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

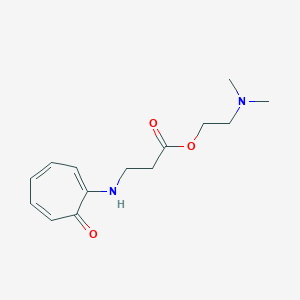

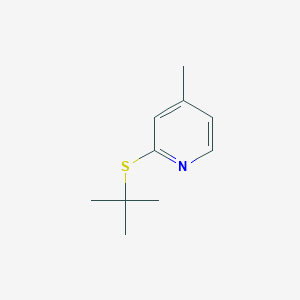

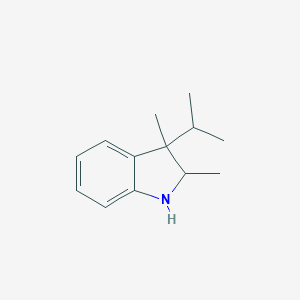

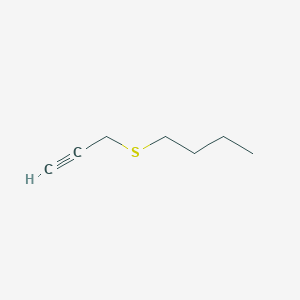

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)